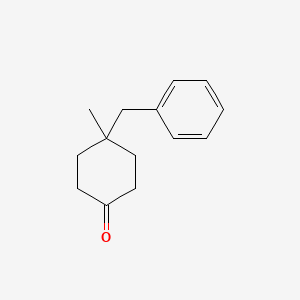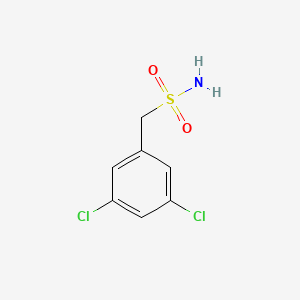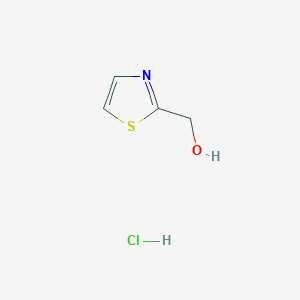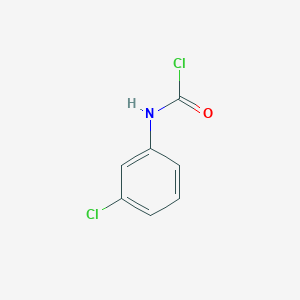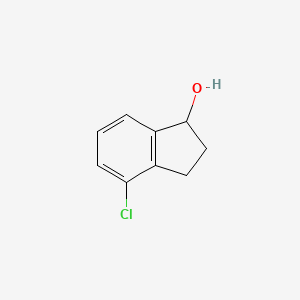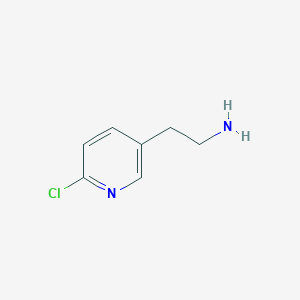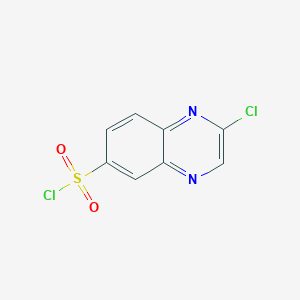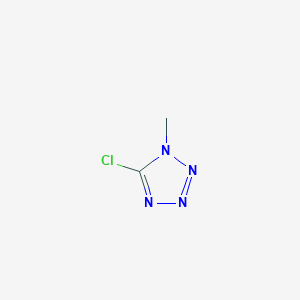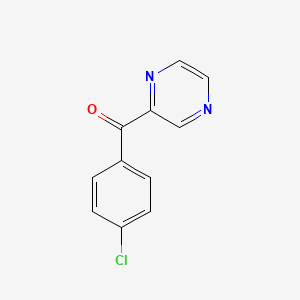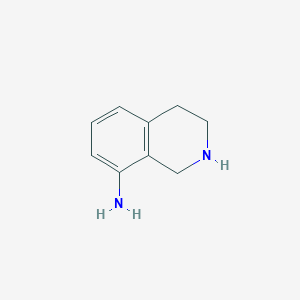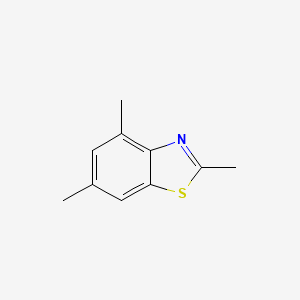
2,4,6-Trimethyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-1,3-benzothiazole is a benzothiazole derivative . Benzothiazoles are a class of sulfur-containing heterocycles that involve a benzene ring fused to a thiazole ring . They have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . Under amide coupling conditions, the synthesis began with substituted 2-amino-benzothiazole intermediates and variously substituted cycloalkyl carboxylic .Molecular Structure Analysis
The core structure of 2,4,6-Trimethyl-1,3-benzothiazole features a benzothiazole ring, a five-membered aromatic ring system containing nitrogen and sulfur atoms.Chemical Reactions Analysis
Benzothiazole derivatives have shown better inhibition potency against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Scientific Research Applications
Anticancer Activity
2,4,6-Trimethyl-1,3-benzothiazole and its derivatives demonstrate significant anticancer activity. Synthesis of compounds with a benzothiazole moiety, such as 2,3,4-trimethoxyacetophenoxime esters, has shown moderate anticancer activity in vitro (Song et al., 2005). Similarly, certain benzothiazole derivatives have been identified as potent antitumor agents, particularly effective against specific human cancer cell lines (Kashiyama et al., 1999).
Prodrug Development
Benzothiazole derivatives have been used in the development of prodrugs to address limitations related to drug lipophilicity. These prodrugs are designed to be water-soluble, chemically stable, and able to revert to their parent amine in vivo, showing promise in the treatment of various cancers (Bradshaw et al., 2002).
Molecular Interactions and DNA Binding
Benzothiazole compounds have demonstrated efficient interactions with epidermal growth factor receptor (EGFR) tyrosine kinase protein, resulting in notable anti-cancer activity. Furthermore, these compounds show good binding efficiency with DNA, indicating their potential in targeted cancer therapies (Daisy et al., 2020).
Mechanistic Insights in Antitumor Activity
The antitumor properties of benzothiazole derivatives have been traced back to specific mechanistic actions, including selective uptake into sensitive cells, induction of cytochrome P450, and the formation of DNA adducts leading to cell death. This understanding has significantly influenced the development of these compounds as clinical agents (Bradshaw & Westwell, 2004).
Chemical Synthesis and Applications
Benzothiazole derivatives are also studied for their chemical properties and synthesis methods. For instance, the Groebke–Blackburn reaction has been utilized for the efficient synthesis of imidazo[2,1-b][1,3]benzothiazoles, expanding the scope of isocyanide-based multicomponent reactions (Tsirulnikov et al., 2009).
Corrosion Inhibition
Beyond biomedical applications, benzothiazole derivatives have been researched for their corrosion inhibiting effects. Certain derivatives, when synthesized, have shown significant inhibition efficiencies against steel corrosion, suggesting their potential in industrial applications (Hu et al., 2016).
Safety And Hazards
While specific safety and hazard information for 2,4,6-Trimethyl-1,3-benzothiazole is not available in the retrieved papers, general safety measures for handling benzothiazole derivatives include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and ensuring adequate ventilation .
Future Directions
Benzothiazole derivatives have been of great interest due to their wide range of biological activities and medicinal applications . The future development trend and prospect of the synthesis of benzothiazoles were anticipated . Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been provided .
properties
IUPAC Name |
2,4,6-trimethyl-1,3-benzothiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-6-4-7(2)10-9(5-6)12-8(3)11-10/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOADQNKYRAUMLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trimethyl-1,3-benzothiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

